Epigomisin O, also known as gomisin E, is a naturally occurring dibenzocyclooctadiene lignan primarily isolated from the fruits of the Schisandra species, particularly Schisandra chinensis Baill. [, , , , ] This compound belongs to a class of lignans characterized by their unique eight-membered ring structure. [, ] Within the scientific research landscape, Epigomisin O has garnered interest due to its diverse biological activities. [, ]
Epigomisin O is classified under lignans, specifically dibenzocyclooctadiene lignans. These compounds are known for their unique eight-membered ring structure, which contributes to their biological activity. Lignans are typically derived from plants and exhibit a range of pharmacological effects, including antioxidant, anti-cancer, and neuroprotective activities.
Epigomisin O is primarily obtained through bioactivity-directed fractionation of ethanolic extracts from the fruits of Schisandra chinensis. The extraction process involves several steps:
Currently, there are no large-scale industrial production methods for Epigomisin O, making it a valuable resource primarily for research purposes .
The molecular structure of Epigomisin O features a unique dibenzocyclooctadiene framework. While specific molecular formulas and weights were not detailed in the available literature, the structural elucidation typically involves:
The compound's structure is characterized by its distinctive eight-membered ring system, which plays a crucial role in its biological activity .
Epigomisin O undergoes various chemical transformations, including:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating novel derivatives with enhanced biological properties .
The mechanism of action of Epigomisin O involves modulation of various biological pathways. Notably, it has been identified as a modulator of GABA_A receptors, which are critical in regulating neuronal excitability. The compound enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system .
Additionally, studies indicate that Epigomisin O may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, contributing to its potential therapeutic effects against neurodegenerative diseases .
While specific values for physical properties such as melting point or boiling point were not provided in the literature reviewed, general characteristics of lignans like Epigomisin O include:
Chemical properties such as reactivity with oxidizing agents or susceptibility to hydrolysis can influence its stability and efficacy as a therapeutic agent .
Epigomisin O has several scientific applications:
Epigomisin O, a dibenzocyclooctadiene lignan (DBCL), originates from the phenylpropanoid pathway in Schisandra species. This pathway begins with the deamination of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation and methylation to yield p-coumaric acid, caffeic acid, ferulic acid, and finally coniferyl alcohol. The dimerization of coniferyl alcohol radicals—catalyzed by dirigent proteins (DIR) and laccases—forms pinoresinol, the foundational lignan skeleton [4] [7]. In Schisandra chinensis, metabolic flux is dynamically regulated during fruit maturation. For instance, phenolic intermediates (e.g., coniferyl alcohol) peak at early developmental stages (S1-S3), correlating with elevated PAL and cinnamyl alcohol dehydrogenase (CAD) activities. This flux shifts toward DBCLs like epigomisin O during ripening (S5-S6), where schisandrin and gomisin derivatives accumulate [7]. Tissue-specific profiling reveals that fruits and roots exhibit the highest lignan content due to compartmentalized expression of pathway enzymes. For example, roots show abundant PLR (pinoresinol-lariciresinol reductase), directing flux toward lariciresinol and secoisolariciresinol, while fruits harbor unique O-methyltransferases (OMTs) and cytochrome P450s that tailor epigomisin O’s dibenzocyclooctadiene ring [10].
Table 1: Key Intermediates and Enzymes in Lignan Metabolic Flux
Developmental Stage | Dominant Intermediates | Key Enzymes | Accumulation Pattern |
---|---|---|---|
Early (S1-S3) | Coniferyl alcohol, Pinoresinol | PAL, DIR, CAD | Precursors peak |
Mid (S4) | Lariciresinol, Secoisolariciresinol | PLR, SDH | Bicyclic lignans dominate |
Late (S5-S6) | Schisandrin, Epigomisin O | OMT, CYP450s | DBCLs accumulate |
Cytochrome P450 monooxygenases (CYPs) are pivotal in diversifying lignan scaffolds into DBCLs like epigomisin O. These heme-thiolate enzymes catalyze regio- and stereospecific oxidations, including hydroxylation, epoxidation, and methylenedioxy bridge formation. In Schisandra sphenanthera, CYP71 and CYP72 families mediate the conversion of secoisolariciresinol to cyclooctadiene backbones. Notably, CYP719A23 introduces methylenedioxy bridges—a signature feature of epigomisin O—by coupling adjacent hydroxyl groups on the aromatic ring, enhancing structural rigidity and bioactivity [3] [4]. Functional characterization using yeast heterologous systems confirms that CYP82D61 hydroxylates the C9 position of dibenzocyclooctadiene precursors, while CYP72A1 catalyzes ring expansion to form the characteristic eight-membered ring [4] [10]. These CYPs exhibit tissue-specific expression; CYP82D61 is predominantly transcribed in fruits, aligning with epigomisin O accumulation. Furthermore, CYP activity is modulated by redox partners like cytochrome P450 reductase (CPR), which shuttles electrons from NADPH to enable catalysis. Silencing CPR in Schisandra calli reduces lignan yields by 60%, underscoring its role in sustaining CYP function [3] [8].
Table 2: Key Cytochrome P450 Enzymes in Epigomisin O Biosynthesis
CYP Enzyme | Reaction Catalyzed | Functional Role | Expression Site |
---|---|---|---|
CYP719A23 | Methylenedioxy bridge formation | Enhances structural rigidity | Fruit, Root |
CYP82D61 | C9 hydroxylation | Enables ring expansion | Fruit |
CYP72A1 | Ring expansion to cyclooctadiene | Forms dibenzocyclooctadiene core | Fruit |
CYP71CU1 | Aromatic ring epoxidation | Stabilizes planar conformation | Root, Stem |
Transcriptional control of epigomisin O biosynthesis centers on MYB, bHLH, and ERF transcription factors (TFs) that coordinate phenylpropanoid and lignan-specific genes. In Schisandra chinensis, RNA-seq analyses reveal that MYB18 and MYB42 activate PAL, C4H (cinnamate 4-hydroxylase), and 4CL (4-coumarate-CoA ligase) by binding to AC-rich cis-elements in their promoters [5] [10]. During fruit ripening, ABA-responsive ERF TFs (e.g., ERF7) upregulate DIR and PLR by recognizing dehydration-responsive elements (DREs), synchronizing lignan production with developmental cues [5] [7]. Co-expression networks further identify bHLH3 and bHLH5 as hubs linking phenylpropanoid flux to late-stage lignan modification. For example, bHLH3 transactivates OMT57, which methylates the C6 position of epigomisin O’s precursor, gomisin O [10]. Epigenetic mechanisms—including histone acetylation and DNA methylation—fine-tune this regulation. H3K9 acetylation marks at CYP72A1’s promoter increase chromatin accessibility during fruit maturation, boosting transcript abundance 4.5-fold [5] [7].
Table 3: Key Transcription Factors Regulating Epigomisin O Biosynthesis
Transcription Factor | Target Genes | Regulatory Function | Inducing Signal |
---|---|---|---|
MYB18 | PAL1, C4H-2 | Activates phenylpropanoid backbone | Light, ABA |
bHLH3 | OMT57, CYP82D61 | Drives late-stage lignan modification | Developmental cues |
ERF7 | DIR, PLR | Coordinates dimerization and reduction | ABA, Water stress |
bHLH5 | CYP72A1 | Triggers ring expansion | Fruit ripening |
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